Product packaging for Encenicline(Cat. No.:CAS No. 550999-75-2)

Encenicline

Cat. No.: B607309
CAS No.: 550999-75-2
M. Wt: 320.8 g/mol
InChI Key: SSRDSYXGYPJKRR-ZDUSSCGKSA-N
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Description

Encenicline has been investigated for the treatment of Cognition, Schizophrenia, Alzheimer's Disease, Cardiac Repolarization, and Central Nervous System Diseases.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17ClN2OS B607309 Encenicline CAS No. 550999-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRDSYXGYPJKRR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025836
Record name Encenicline
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Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550999-75-2
Record name (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encenicline [USAN:INN]
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Record name Encenicline
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URL https://www.drugbank.ca/drugs/DB11726
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Record name Encenicline
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Record name ENCENICLINE
Source FDA Global Substance Registration System (GSRS)
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Contextual Background and Research Significance

Role of Alpha7 Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChRs) in Central Nervous System Function

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial component of the central nervous system (CNS), playing a significant role in various neuronal processes. amegroups.orgnih.gov These receptors are a subtype of the larger family of nicotinic acetylcholine receptors, which are ligand-gated ion channels that respond to the neurotransmitter acetylcholine. nih.gov

The primary endogenous ligand that activates nAChRs is acetylcholine. amegroups.orgnih.gov Choline, a precursor to acetylcholine, can also act as a selective agonist for α7 nAChRs. nih.govnih.gov Nicotinic receptors are composed of five subunits. amegroups.org In the brain, these subunits are designated as α2-α7 and β2-β4. amegroups.org The α7 nAChR is unique in that it is a homopentamer, meaning it is composed of five identical α7 subunits. amegroups.orgnih.gov This is in contrast to other nAChR subtypes, such as the α4β2 receptor, which are heteromeric, containing different types of subunits. mdpi.com While the majority of research focuses on the homopentameric form, there is evidence that α7 subunits can also form heteromeric receptors with β2 subunits, creating functionally distinct receptors. nih.gov

Alpha-7 nicotinic acetylcholine receptors are widely distributed throughout the central nervous system. amegroups.orgnih.gov They are abundantly expressed in key brain regions associated with cognitive functions, such as the hippocampus and cerebral cortex. nih.govnih.govmdpi.com Within neurons, these receptors are found on both presynaptic and postsynaptic membranes, as well as in extrasynaptic locations. frontiersin.orgnih.gov Beyond neurons, α7 nAChRs are also present on non-neuronal cells like astrocytes, microglia, and endothelial cells. amegroups.orgnih.gov

The activation of α7 nAChRs leads to a rapid influx of calcium ions into the cell. amegroups.orgnih.gov This high permeability to calcium is a distinguishing feature compared to other nAChR subtypes and is similar to that of NMDA receptors. nih.govnih.gov This calcium influx triggers a cascade of downstream signaling events that are fundamental to numerous physiological functions, including:

Neurotransmitter Release: Presynaptic α7 nAChRs play a significant role in modulating the release of various neurotransmitters, including glutamate, the primary excitatory neurotransmitter in the brain. mdpi.comnih.govnih.gov

Synaptic Plasticity: These receptors are critically involved in synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental process for learning and memory. amegroups.orgnih.govmdpi.com Activation of α7 nAChRs can contribute to long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons. nih.govmdpi.com

Cognitive Processes: The distribution and function of α7 nAChRs in brain regions like the hippocampus and cortex underscore their importance in cognitive functions such as attention, learning, and memory. nih.govnih.govconsensus.app

Inflammatory Response: Alpha-7 nAChRs are also expressed on immune cells within the brain, such as microglia, and their activation can lead to anti-inflammatory effects. nih.govnih.gov

Table 1: Key Characteristics of α7 Nicotinic Acetylcholine Receptors

CharacteristicDescriptionReferences
StructureHomopentameric (composed of five α7 subunits) amegroups.orgnih.gov
Endogenous LigandsAcetylcholine, Choline amegroups.orgnih.govnih.govnih.gov
Ion PermeabilityHigh permeability to Calcium (Ca²⁺) nih.govnih.gov
Key CNS LocationsHippocampus, Cerebral Cortex nih.govnih.govmdpi.com
Cellular LocationsPresynaptic and postsynaptic neurons, astrocytes, microglia amegroups.orgnih.govfrontiersin.orgnih.gov
Primary FunctionsModulation of neurotransmitter release, synaptic plasticity, cognition, anti-inflammatory response nih.govnih.govmdpi.comnih.govnih.govnih.govconsensus.app

Endogenous Ligands and Receptor Subtypes

Encenicline as a Key Investigational Compound in α7 nAChR Research

This compound, also known by its code names EVP-6124 and MT-4666, is a synthetic, orally active compound that acts as a selective partial agonist of the α7 nAChR. nih.govdrugbank.comwikipedia.org Its development and investigation have been central to understanding the therapeutic potential of modulating this specific receptor.

This compound was developed as a novel therapeutic agent targeting cognitive impairments. researchgate.net It originated from research efforts by companies including Bayer HealthCare and was later developed by FORUM Pharmaceuticals and Mitsubishi Tanabe Pharma Corporation. springer.com The compound progressed through different phases of clinical trials to investigate its effects on cognitive function in conditions such as schizophrenia and Alzheimer's disease. nih.govdrugbank.comresearchgate.net Although it showed some promise in early-phase trials, later-stage trials were halted. wikipedia.orgtandfonline.comnih.gov

The rationale for investigating compounds like this compound stems from the established role of α7 nAChRs in cognitive processes and their dysfunction in various neurological and psychiatric disorders. nih.govpnas.org Research has indicated that dysfunction or a decrease in the number of α7 nAChRs is associated with conditions like Alzheimer's disease and schizophrenia. nih.govconsensus.app

The primary goals of modulating α7 nAChRs in a research context are:

Enhancing Cognitive Function: By activating α7 nAChRs, researchers aim to improve cognitive domains such as attention, memory, and sensory processing, which are often impaired in certain neurological disorders. nih.govannualreviews.orgacs.org

Neuroprotection: Activation of α7 nAChRs has been shown to have neuroprotective effects in preclinical models, potentially by reducing neuroinflammation and protecting neurons from damage. mdpi.comnih.gov

Investigating Disease Mechanisms: Selective modulators like this compound serve as valuable tools to probe the specific role of α7 nAChRs in the pathophysiology of various central nervous system diseases. nih.govnih.gov

The development of selective α7 nAChR agonists and partial agonists like this compound represents a targeted approach to potentially address cognitive deficits by specifically enhancing the function of this receptor system. tandfonline.comacs.org

Table 2: Investigational Profile of this compound

AspectDescriptionReferences
Compound NameThis compound wikipedia.org
Alternate DesignationsEVP-6124, MT-4666 drugbank.comwikipedia.org
Mechanism of ActionSelective partial agonist of the α7 nicotinic acetylcholine receptor nih.govwikipedia.orgebi.ac.uk
Primary Research FocusTreatment of cognitive impairment in conditions such as schizophrenia and Alzheimer's disease nih.govdrugbank.comresearchgate.net
Developmental StatusUnderwent Phase III clinical trials; development was discontinued wikipedia.orgspringer.comnih.gov

Molecular and Cellular Pharmacology of Encenicline

Receptor Binding Characteristics and Selectivity

Encenicline is a selective ligand for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in neuropharmacology. wikipedia.orgresearchgate.net Its interaction with this receptor and others has been characterized through various in vitro studies.

Affinity and Potency for α7 nAChR Orthosteric Sites

This compound demonstrates high affinity and potency for the orthosteric binding site of the α7 nAChR. researchgate.net Competitive binding assays have shown that this compound can displace specific α7 nAChR radioligands. For instance, it displaces [³H]-Methyllycaconitine ([³H]-MLA) with an inhibition constant (Ki) of 9.98 nM and [¹²⁵I]-α-bungarotoxin with a Ki of 4.33 nM. medchemexpress.commedchemexpress.com In binding assays utilizing [³H]-MLA, this compound was found to be approximately 300 times more potent than the endogenous agonist, acetylcholine (ACh), which has a Ki of 3 μM. medchemexpress.commedchemexpress.com Another in vitro homogenate binding assay using ³H-NS14492 determined a Ki value for this compound of 0.194 nM. frontiersin.orgnih.govfrontiersin.org

Binding Affinity of this compound for α7 nAChR
RadioligandParameterValueReference
[³H]-MethyllycaconitineKi9.98 nM medchemexpress.com, medchemexpress.com
pIC507.65 ± 0.06 medchemexpress.com, medchemexpress.com
[¹²⁵I]-α-bungarotoxinKi4.33 nM medchemexpress.com, medchemexpress.com
pIC508.07 ± 0.04 medchemexpress.com, medchemexpress.com
³H-NS14492Ki0.194 nM frontiersin.org, nih.gov

Competitive Binding Assay Methodologies

The binding characteristics of this compound have been determined using competitive binding assays, a standard method for quantifying the interaction between a ligand and a receptor. revvity.comaffinimeter.com These assays involve incubating the receptor preparation with a fixed concentration of a radiolabeled ligand that is known to bind to the target site. Increasing concentrations of the unlabeled test compound, such as this compound, are then added to compete for binding with the radiolabeled ligand. frontiersin.orgnih.gov

The displacement of the radiolabeled ligand is measured, and from this data, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This IC50 value is then used to determine the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. revvity.com For this compound's α7 nAChR affinity, studies have utilized radioligands like [³H]-MLA, [¹²⁵I]-α-bungarotoxin, and ¹¹C-NS14492. medchemexpress.commedchemexpress.comfrontiersin.orgnih.gov Similarly, for assessing off-target interactions, radiolabeled ligands specific to those receptors, such as [³H]-mesulergine for the 5-HT₂B receptor, are used. medchemexpress.com

Evaluation of Binding to Non-α7 nAChR Cholinergic Receptors

A critical aspect of this compound's pharmacological profile is its selectivity for the α7 nAChR over other nAChR subtypes. Research indicates that this compound does not significantly activate or inhibit the heteromeric α4β2 nAChR, another prominent nicotinic receptor subtype in the central nervous system. medchemexpress.commedchemexpress.com This selectivity is important as it minimizes potential effects mediated by other cholinergic pathways. Studies on an analogue of this compound, FRM-17874, further support this selectivity, showing a lack of affinity for both rat and human α4β2 nAChRs. cerebrasol.com

Off-Target Receptor Interactions (e.g., Serotonin (B10506) Receptors)

While highly selective for the α7 nAChR, this compound has been evaluated for potential interactions with other receptor systems, notably serotonin (5-HT) receptors. Binding studies have shown that this compound can inhibit the 5-HT₃ receptor, with a 51% inhibition observed at a concentration of 10 nM. medchemexpress.commedchemexpress.comnih.gov Furthermore, this compound has been shown to interact with the human 5-HT₂B receptor, where it displaces the radioligand [³H]-mesulergine with a Ki of 14 nM. medchemexpress.commedchemexpress.com In a functional assay using rat gastric fundus, this compound acted as an antagonist at the 5-HT₂B receptor with an IC50 of 16 μM. medchemexpress.commedchemexpress.com

Off-Target Interactions of this compound
ReceptorEffectValueReference
5-HT₃Inhibition51% at 10 nM medchemexpress.com, medchemexpress.com
5-HT₂BBinding Affinity (Ki)14 nM medchemexpress.com, medchemexpress.com
Antagonist Activity (IC50)16 μM medchemexpress.com, medchemexpress.com

Functional Agonism and Receptor Kinetics at α7 nAChRs

Beyond its binding affinity, the functional activity of this compound at the α7 nAChR is a defining feature of its pharmacology.

Characterization as a Partial Agonist

This compound is characterized as a partial agonist of the α7 nAChR. wikipedia.orgmedchemexpress.commedchemexpress.com Unlike a full agonist, which elicits a maximal receptor response, a partial agonist produces a submaximal response even when all receptors are occupied. This property allows this compound to activate the α7 nAChR but to a lesser degree than the endogenous full agonist, acetylcholine. drugbank.com A key finding is that this compound can potentiate the response of α7 nAChRs to acetylcholine. researchgate.net This suggests that at certain concentrations, it can enhance the physiological signaling of the receptor in the presence of its natural ligand. This modulatory effect is a hallmark of its partial agonist activity. researchgate.netnih.gov

In Vitro Electrophysiological Studies of Channel Activation

This compound is a partial agonist of the α7 neuronal nicotinic acetylcholine receptors (nAChRs). medchemexpress.comnih.gov In vitro studies using Xenopus oocytes expressing human α7 nAChRs have demonstrated that this compound directly activates the receptor, evoking inward currents. cerebrasol.com This activation indicates its function as a conventional agonist at the ion channel. plos.org

Binding assays further quantify this compound's high affinity for the α7 nAChR. It effectively displaces specific α7 nAChR radioligands, such as [³H]-MLA (methyllycaconitine) and [¹²⁵I]-α-bungarotoxin, with high potency. medchemexpress.commedchemexpress.com In fact, this compound is shown to be approximately 300 times more potent than acetylcholine (ACh), the endogenous agonist, in binding assays. medchemexpress.commedchemexpress.com Despite its potent binding, its activity as a partial agonist means it elicits a submaximal response compared to a full agonist. It is also highly selective, showing no significant activation or inhibition of heteromeric α4β2 nAChRs. medchemexpress.commedchemexpress.com

ParameterValueCell/SystemReference
Binding Affinity (Ki)
vs. [³H]-MLA9.98 nMRat brain membranes medchemexpress.commedchemexpress.com
vs. [¹²⁵I]-α-bungarotoxin4.33 nMRat brain membranes medchemexpress.commedchemexpress.com
Functional Activity
Agonist ActivityEvokes inward currentsXenopus oocytes expressing human α7 nAChR cerebrasol.com
SelectivityDoes not activate or inhibit α4β2 nAChRsFunctional experiments medchemexpress.commedchemexpress.com

Potentiation of Endogenous Acetylcholine Responses

A key feature of this compound's mechanism is its ability to act as a "priming" agent, potentiating the response of α7 nAChRs to the natural agonist, acetylcholine (ACh). nih.govacs.org At low, sub-activating concentrations, this compound itself does not trigger a significant current but enhances the receptor's response to a subsequent, sub-maximal concentration of ACh. cerebrasol.com This priming behavior suggests that this compound can modulate and amplify the effects of endogenous cholinergic signaling. fiercebiotech.com This potentiation is a critical aspect of its pharmacological profile, allowing it to enhance physiological neural network activity without causing overstimulation. acs.orgfiercebiotech.com

Influence on Receptor Desensitization and Gating Properties

The α7 nAChR is characterized by its rapid desensitization following agonist binding. nih.govoup.com Prolonged exposure to an agonist causes the receptor to enter a temporarily inactive or desensitized state. oup.comresearchgate.net this compound, as a partial agonist, interacts with this process. While it does cause activation, its partial nature and interaction with the receptor's gating mechanism are complex.

The functional state of the α7 nAChR—be it resting, active, or desensitized—is a result of conformational changes driven by ligand binding. researchgate.net Some compounds, known as silent agonists, can selectively induce the desensitized state without causing the ion channel to open. plos.orgmdpi.com The interaction of partial agonists like this compound with these states is crucial. The concern with more potent agonists is that they can drive a larger population of receptors into a desensitized and unresponsive state, which may explain the inverted U-shaped dose-response curves often seen with α7 agonists in functional assays. oup.com this compound's efficacy at low concentrations may stem from its ability to prime the receptor without causing excessive, prolonged desensitization. fiercebiotech.comoup.com

Mechanisms of Allosteric Modulation (if applicable from literature analysis)

While this compound is primarily classified as an orthosteric partial agonist, meaning it binds to the same site as acetylcholine, its "priming" effect shares characteristics with positive allosteric modulators (PAMs). cerebrasol.comnih.govnih.gov PAMs are compounds that bind to a site on the receptor distinct from the agonist binding site, and they typically enhance the agonist's effect without directly activating the receptor themselves. acs.organnualreviews.org

This compound's ability to enhance the response to ACh at low concentrations is functionally similar to the action of a PAM. cerebrasol.com It is believed to work in low concentrations to prime the alpha 7 receptor to increase its response to acetylcholine. fiercebiotech.com This suggests that while it binds orthosterically, its interaction may induce conformational changes that allosterically facilitate channel opening in response to the endogenous agonist. Some literature refers to this dual action as an "ago-PAM" effect. This mechanism avoids the overstimulation and tolerance that can develop with long-term use of conventional, full agonists. nih.gov

Downstream Intracellular Signaling Pathways and Cellular Responses

Calcium Mobilization Assays

Activation of the α7 nAChR, a ligand-gated ion channel, leads to the influx of cations. acs.org A unique characteristic of the α7 subtype is its exceptionally high permeability to calcium ions (Ca²⁺), which is more than tenfold greater than its permeability to sodium ions. acs.orgnih.gov This influx of Ca²⁺ acts as a critical second messenger, initiating a variety of downstream cellular events. nih.govwikipedia.org

Calcium mobilization assays are used to measure this increase in intracellular Ca²⁺ concentration following receptor activation. In cell lines that endogenously express α7 nAChRs, such as the human neuroblastoma cell line SH-SY5Y, agonists trigger measurable fluorescence changes when the cells are loaded with calcium-sensitive dyes. patsnap.com The influx of calcium through the α7 nAChR can also stimulate the opening of voltage-dependent calcium channels, further amplifying the intracellular calcium signal. nih.gov This Ca²⁺-dependent signaling is fundamental to the receptor's role in modulating neurotransmitter release, synaptic plasticity, and neuronal survival. acs.org

Activation of Secondary Messenger Systems

The rise in intracellular Ca²⁺ initiated by α7 nAChR activation triggers multiple downstream secondary messenger systems and kinase cascades. nih.gov These pathways are crucial for the long-term effects of α7 nAChR modulation.

Key signaling pathways activated downstream of α7 nAChR include:

MAPK/ERK Pathway : Activation of postsynaptic α7 nAChRs has been shown to lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK), also known as the extracellular signal-regulated kinase (ERK). researchgate.net The MAPK/ERK cascade is involved in regulating gene expression and many other cellular functions. nih.gov

PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important cascade implicated in α7 nAChR-mediated effects. Chronic nicotine (B1678760) exposure has been shown to exert effects through the activation of the PI3K/Akt and ERK/CREB pathways. mdpi.com This pathway is often associated with cell survival and neuroprotection. ijbs.com

NF-κB Pathway : Activation of the α7 nAChR can inhibit the nuclear factor-κB (NF-κB) signaling pathway. researchgate.net This is a key mechanism of the cholinergic anti-inflammatory pathway, where α7 nAChR activation on immune cells like macrophages suppresses the production of pro-inflammatory cytokines. ijbs.comresearchgate.net

These signaling cascades demonstrate that the effects of this compound extend beyond simple ion channel opening, influencing complex intracellular processes that regulate inflammation, neuronal plasticity, and cell survival. nih.govijbs.com

Gene Expression Modulation in Cellular Models

The modulation of gene expression by the selective α7 nicotinic acetylcholine receptor (α7nAChR) partial agonist, this compound, is a key aspect of its mechanism of action, particularly in the context of its anti-inflammatory effects. While direct and comprehensive studies detailing the global gene expression profile induced by this compound in various cellular models are not extensively available in public literature, significant insights can be drawn from its effects on immune cells and the known functions of the α7nAChR signaling pathway.

Research has indicated that the activation of α7nAChRs can lead to the inhibition of the nuclear factor-kappa B (NF-κB) pathway. researchgate.net The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. The α7nAChR agonist AR-R17779 has been shown to reduce NF-κB transcriptional activity in peritoneal macrophages, providing a clear example of how activation of this receptor can modulate gene expression at the cellular level. nih.gov This inhibition of NF-κB is a cornerstone of the cholinergic anti-inflammatory pathway.

In vivo studies with this compound in mouse models of colitis have provided indirect but compelling evidence of its ability to modulate gene expression within immune cell populations. In a trinitrobenzenesulfonic acid (TNBS)-induced colitis model, treatment with this compound led to a reduction in the frequency of pro-inflammatory FoxP3+ IL-17A+ T cells in the colon. researchgate.net In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, this compound treatment resulted in an increase in the frequency of regulatory FoxP3+ T cells and a decrease in IL-17A+ T cells. researchgate.net These changes in T-cell populations strongly suggest that this compound influences the expression of key genes that define the function and differentiation of these immune cells, such as Foxp3 and Il17a.

Furthermore, an analog of this compound, FRM-17874, has been noted to affect gene expression regulation, although specific details regarding the modulated genes and the cellular models used are limited in available reports. cerebrasol.com The activation of α7nAChRs can initiate a cascade of intracellular events, including changes in calcium ion (Ca2+) concentration, which can, in turn, influence various downstream cellular processes, including gene expression. cerebrasol.com

Table of Research Findings on α7nAChR Agonist-Mediated Gene Expression Modulation

CompoundCellular Model/SystemKey FindingsImplied Gene Expression Modulation
This compound Mouse model of TNBS-induced colitisReduced frequency of FoxP3+ IL-17A+ T cells. researchgate.netDownregulation of Il17a expression in a subset of T cells.
This compound Mouse model of DSS-induced colitisIncreased frequency of FoxP3+ T cells and reduced IL-17A+ T cells. researchgate.netUpregulation of Foxp3 and downregulation of Il17a expression.
AR-R17779 Mouse peritoneal macrophagesReduced NF-κB transcriptional activity. nih.govDownregulation of NF-κB target genes (e.g., pro-inflammatory cytokines).
FRM-17874 Not specifiedReported to have effects on gene expression regulation. cerebrasol.comSpecific gene targets not detailed.

Preclinical Pharmacokinetics and Disposition of Encenicline in Animal Models

Absorption and Systemic Exposure in Various Animal Species

The absorption and resulting systemic exposure of encenicline have been characterized primarily in rodents. Following oral administration in rats, this compound demonstrates a dose-proportional escalation in exposure over a range of 0.1 to 30 mg/kg. medchemexpress.com The time to reach maximum plasma concentration (Tmax) after oral dosing in rats is approximately 4 hours. medchemexpress.com

Studies on an analogue of this compound, FRM-17874, also provide insights into the general pharmacokinetic behavior of this class of compounds in rodents. cerebrasol.com In rats, this compound has been found to bind moderately to plasma proteins, with a mean unbound fraction (fu) of 0.11, or 11%. medchemexpress.com

Brain Penetration and Brain-to-Plasma Ratios

A crucial characteristic for a centrally acting agent is its ability to cross the blood-brain barrier. This compound has demonstrated good brain penetration in preclinical models, particularly in rats. nih.govfrontiersin.org After oral administration in this species, brain concentrations reach their peak at 2 hours, and these levels remain relatively constant for the subsequent 6 hours. medchemexpress.commedchemexpress.com

The brain-to-plasma (B:P) concentration ratio is a key indicator of a compound's ability to penetrate and accumulate in the central nervous system. In rats, the B:P ratios for this compound are reported to be between 1.7 and 5.1 in the period from 1 to 8 hours post-administration. medchemexpress.com More specifically, studies have shown brain-to-plasma ratios of approximately 2 between 1 and 4 hours, increasing to 5 by the 8-hour mark. nih.govfrontiersin.org

SpeciesAdministration RouteTime Post-DoseBrain-to-Plasma RatioCitation
RatOral1 - 4 hours~2 nih.gov, frontiersin.org
RatOral8 hours5 nih.gov, frontiersin.org
RatOral1 - 8 hours1.7 - 5.1 medchemexpress.com

Distribution Profile in Neural Tissues

The distribution of this compound within the brain is linked to its primary target, the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). While detailed mapping of this compound in specific neural tissues from preclinical studies is limited, its ability to achieve significant brain-to-plasma ratios suggests a broad distribution throughout the central nervous system. medchemexpress.comnih.govfrontiersin.org

However, studies in pigs using positron emission tomography (PET) imaging after intravenous administration showed that this compound resulted in negligible occupancy of the α7-nAChR. nih.govfrontiersin.org This finding suggests that despite good brain penetration in rats, the engagement with its neural target can vary significantly between species. nih.govfrontiersin.orgresearchgate.net

Influences of Administration Routes on Preclinical Pharmacokinetic Profiles

The route of administration significantly impacts the pharmacokinetic profile of a drug. nih.govmsdvetmanual.com For this compound, different routes have been used in preclinical studies, revealing variations in its absorption and distribution kinetics.

Oral (p.o.) Administration: In rats, oral administration results in a plasma Tmax of 4 hours and a brain Tmax of 2 hours, indicating that the compound is absorbed from the gastrointestinal tract and distributed to the brain. medchemexpress.com

Intraperitoneal (i.p.) Administration: In mice, intraperitoneal injection leads to a peak brain concentration 2 hours after administration, similar to the brain Tmax observed in rats following oral dosing. medchemexpress.commedchemexpress.com

Intravenous (i.v.) Administration: Intravenous administration bypasses absorption barriers, leading to immediate systemic availability. nih.gov However, in pigs, i.v. administration of this compound led to very limited occupancy of its target receptor in the brain. nih.govfrontiersin.org This highlights that the route of administration can have complex and species-dependent effects on not just systemic exposure but also on target engagement in the brain. frontiersin.org

Comparative Pharmacokinetic Analysis Across Preclinical Species

Comparing pharmacokinetic data across species is essential for predicting human pharmacokinetics. The available data for this compound shows notable differences between rodents and pigs.

In rats, this compound is readily absorbed orally and penetrates the brain effectively, with plasma clearance being considerably faster than its uptake into and equilibration within the brain. medchemexpress.comnih.govfrontiersin.org

In contrast, studies in pigs suggest that this compound may have poor target engagement in the brain, even when administered intravenously. nih.govfrontiersin.org This discrepancy could be explained by interspecies differences in factors such as blood-brain barrier permeability and the activity of efflux transporters, which can limit the net accumulation of a compound in the brain. frontiersin.org The potential for such species differences complicates the extrapolation of preclinical findings to clinical outcomes. frontiersin.org

Neurobiological and Behavioral Effects in Preclinical Animal Models

Modulation of Neuronal Network Activity

Activation of α7 nAChRs can influence a wide array of cellular functions, from synaptic plasticity to gene expression, by modulating neuronal membrane potential and intracellular calcium signaling. conductscience.com As these receptors are located on both presynaptic and postsynaptic terminals, they are in a key position to modulate the dynamics of neuronal networks. conductscience.com

The cholinergic system is deeply implicated in synaptic plasticity, a cellular mechanism underlying learning and memory. acs.org Preclinical studies on α7 nAChR agonists have consistently shown their ability to enhance synaptic plasticity, often measured as an increase in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. researchgate.netb-neuro.combiorxiv.org

Research on FRM-17848, a close analogue of Encenicline, demonstrated that application of the compound enhanced LTP in rat septo-hippocampal brain slice preparations. psychiatryonline.org This enhancement suggests that by activating α7 nAChRs, this compound can strengthen the synaptic connections crucial for memory formation. psychiatryonline.org Another study noted that α7 nAChR partial agonists could rescue LTP that was impaired by amyloid-β42 oligomers, which are implicated in Alzheimer's disease. nih.gov

Furthermore, α7 nAChRs are prominently expressed on GABAergic interneurons, which are responsible for inhibitory control within neural circuits. psychiatryonline.org The study on the this compound analogue FRM-17848 found that a concentration that enhanced LTP also significantly increased the frequency and amplitude of inhibitory postsynaptic currents (IPSCs) in hippocampal pyramidal neurons. psychiatryonline.org This effect was blocked by an α7-selective antagonist, confirming the receptor's involvement. psychiatryonline.org This modulation of inhibitory neurotransmission suggests that this compound can influence the precise balance of excitation and inhibition required for proper network function. psychiatryonline.orgnih.gov

Table 1: Effect of this compound Analogue (FRM-17848) on Inhibitory Postsynaptic Currents (IPSCs) in Hippocampal Slices This table summarizes findings on the effects of the this compound analogue FRM-17848 on GABAergic neurotransmission.

ParameterExperimental ConditionObserved EffectSource
IPSC FrequencyApplication of 3.16 nM FRM-17848Significant increase psychiatryonline.org
IPSC AmplitudeApplication of 3.16 nM FRM-17848Significant increase psychiatryonline.org
IPSC ModulationCo-application with α7 nAChR antagonist (MLA)Inhibition of FRM-17848-induced effects psychiatryonline.org

Neuronal oscillations are rhythmic patterns of electrical activity in the brain that are critical for coordinating information processing. In preclinical studies, α7 agonists have been shown to increase neuronal synchronization. researchgate.netbiorxiv.org The hippocampal theta rhythm (4-12 Hz) is strongly associated with learning and memory processes, while gamma oscillations (30-100 Hz) are linked to local computation and sensory processing. frontiersin.orgelifesciences.org

Research on FRM-17874, another this compound analogue, revealed a dose-dependent facilitation of hippocampal theta oscillations induced by stimulation in both mice and rats. conductscience.com The cholinergic system, which this compound targets, is a primary driver of hippocampal theta rhythm. frontiersin.org Studies have also demonstrated that cholinergic signaling through nicotinic receptors in the prefrontal cortex is crucial for generating gamma oscillations and for the coupling of theta and gamma rhythms during cue detection tasks in rats. jneuropsychiatry.org This theta-gamma coupling is believed to be essential for memory encoding and retrieval. umich.eduneurofit.com While direct studies on this compound's effects on gamma power are limited, its mechanism of action strongly suggests an ability to modulate these critical network oscillations.

Sensory gating is a neurological process that filters out redundant or irrelevant stimuli from the environment, preventing sensory overload. nih.govsoton.ac.uk A common measure of this process is the P50 auditory evoked potential, where the brain's response to a second auditory click is suppressed relative to the first. nih.govsoton.ac.uk Deficits in P50 gating are observed in conditions like schizophrenia and are linked to impaired attention and cognitive disturbances. nih.govnih.gov

The α7 nAChR is critically involved in mediating this inhibitory process. researchgate.netnih.govnih.gov Preclinical and clinical studies have identified P50 sensory gating as a key translational biomarker for the activity of α7 nAChR agonists. nih.gov Agonists at this receptor are hypothesized to improve deficient P50 gating. nih.govmdpi.com this compound, as a selective α7 partial agonist, was specifically developed with the goal of activating brain networks associated with sensory gating to enhance neural processing. researchgate.netaginganddisease.orgbiorxiv.org In animal models, the mouse analogue of the human P50 is a P20-N40 waveform, which is used to assess the effects of pharmacological agents on sensory gating. researchgate.net

Influence on Neuronal Oscillations (e.g., Hippocampal Theta Rhythm, Gamma Oscillations)

Cognitive Enhancement in Animal Models of Impairment

A primary goal in the development of this compound was the treatment of cognitive impairment. aginganddisease.org Its efficacy has been evaluated in various animal models that mimic cognitive deficits associated with neuropsychiatric and neurodegenerative disorders.

The Novel Object Recognition (NOR) or Object Recognition Task (ORT) is a widely used paradigm that assesses recognition memory in rodents, based on their innate preference to explore a novel object over a familiar one. This task is sensitive to memory impairments induced by agents like the muscarinic antagonist scopolamine, which causes amnesia.

Preclinical studies have shown that this compound can effectively reverse memory deficits in such models. researchgate.netnih.gov In one key study, this compound significantly restored memory performance in rats with scopolamine-induced amnesia in the ORT. researchgate.net An unpublished finding also indicated that this compound was effective at reversing NOR deficits induced by phencyclidine (PCP), which is used to model cognitive impairments related to schizophrenia.

Spatial learning and memory, which are highly dependent on the hippocampus, are often assessed using maze tasks like the Morris water maze or the T-maze. In these tasks, animals must learn and remember the location of a hidden platform or a reward using spatial cues. An analogue of this compound, FRM-17874, was shown to enhance memory acquisition in a mouse water T-maze task. conductscience.com

Table 2: Effect of this compound on Scopolamine-Induced Memory Impairment in the Object Recognition Task (ORT) This table presents findings from a study evaluating this compound's ability to reverse memory deficits in rats.

Animal ModelImpairment AgentCompoundOutcomeSource
Wistar RatsScopolamine (0.1 mg/kg, i.p.)This compound (0.3 mg/kg, p.o.)Significantly restored memory function researchgate.net
Wistar RatsScopolamine (0.1 mg/kg, i.p.)This compound (0.03 mg/kg) + Donepezil (0.1 mg/kg)Co-administration of sub-efficacious doses fully restored memory researchgate.net

Attentional processing and executive functions—a set of higher-order cognitive processes that include cognitive flexibility, planning, and working memory—are critical for goal-directed behavior. These functions are often impaired in psychiatric and neurological disorders. Preclinical assessment of these domains frequently involves tasks like the 5-choice serial reaction time task (5-CSRTT) for attention and the attentional set-shifting task (ASST) for cognitive flexibility. b-neuro.comnih.gov

As a modulator of cholinergic and glutamatergic systems in brain regions like the prefrontal cortex, this compound is believed to influence these cognitive domains. aginganddisease.orgnih.gov While specific preclinical data for this compound in the 5-CSRTT or ASST are not widely published, other α7 nAChR agonists and positive allosteric modulators have been shown to improve performance in these tasks, particularly in animals with pharmacologically-induced deficits. frontiersin.org For instance, the α7 positive allosteric modulator PNU-120596 was found to reverse a PCP-induced deficit in the attentional set-shifting task in rats. These findings support the hypothesis that targeting the α7 nAChR with compounds like this compound could enhance attentional control and executive function. frontiersin.org

Reversal of Pharmacologically Induced Cognitive Deficits (e.g., Scopolamine-Induced Amnesia)

This compound has demonstrated efficacy in reversing cognitive deficits induced by pharmacological agents in preclinical models. Specifically, in rats, this compound has been shown to reverse memory deficits caused by scopolamine, a muscarinic receptor antagonist that induces amnesia. nih.govijrpb.com This reversal of scopolamine-induced amnesia highlights this compound's potential to counteract cholinergic blockade and associated cognitive impairments. nih.govijrpb.com The ability of this compound to ameliorate these chemically-induced deficits suggests its therapeutic potential for conditions characterized by cholinergic dysfunction. nih.gov

Investigation in Genetic or Lesion-Induced Models of Cognitive Dysfunction

The procognitive effects of this compound have been explored in various preclinical models that mimic aspects of cognitive impairment seen in neuropsychiatric and neurodegenerative disorders. Preclinical research has shown that activating the α7 receptor with this compound can minimize or entirely reverse memory deficits. docwatsonshealthstuff.com While specific details on genetic or lesion-induced models for this compound are not extensively detailed in the provided search results, the general promise of α7 nAChR agonists in such models is well-established. For instance, α7 nAChR agonists have shown promising effects in enhancing cognitive functions in animal models of neurological and psychiatric diseases. nih.gov

Characterization of Dose-Response Relationships (e.g., Inverted U-shaped Curve Phenomenon)

A notable characteristic of this compound and other α7 nAChR agonists is the observance of an inverted U-shaped dose-response curve for their pro-cognitive effects. nih.govcambridge.org This phenomenon means that lower doses of the compound tend to produce optimal cognitive enhancement, while higher doses can lead to a diminished effect or even receptor desensitization. nih.govnih.govoup.com This pattern has been observed in both measures of cognition and neurotransmitter efflux in vivo, where higher doses resulted in reduced efficacy. cambridge.org This suggests that there is a therapeutic window for this compound, and that "more is not necessarily better." oup.com The inverted U-shaped response curve is a critical consideration for the clinical development of α7 agonists, as it implies that the optimal therapeutic dose may be quite low. oup.comoup.com

Anti-inflammatory and Immunomodulatory Effects in Preclinical Models

Beyond its effects on cognition, this compound exhibits significant anti-inflammatory and immunomodulatory properties, primarily through its action on α7 nAChRs. These receptors are key components of the cholinergic anti-inflammatory pathway, a neuro-immune axis that regulates systemic inflammation. nih.govnih.govkarger.com

Impact on Immune Cell Infiltration in Experimental Disease Models (e.g., Colitis)

In preclinical models of inflammatory bowel disease, such as trinitrobenzenesulfonic acid (TNBS)- and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, this compound has demonstrated a notable ability to reduce immune cell infiltration into inflamed tissues. researchgate.netuq.edu.aumdpi.com Treatment with this compound significantly decreased the infiltration of macrophages, neutrophils, and B cells in the colon. nih.govresearchgate.netuq.edu.aunih.gov This reduction in immune cell accumulation at the site of inflammation is a key indicator of its anti-inflammatory action. researchgate.netuq.edu.au

Modulation of Pro-inflammatory Cytokine and Mediator Expression

This compound's anti-inflammatory effects are further evidenced by its ability to modulate the production of key signaling molecules involved in the inflammatory cascade. Activation of α7 nAChRs by agonists has been shown to inhibit the release of pro-inflammatory cytokines. acs.orgpatsnap.comnih.gov Specifically, in models of colitis, treatment with this compound led to a decrease in the frequency of pro-inflammatory IL-17A+ T cells. researchgate.netuq.edu.aurupress.org In some instances, it also influenced the population of immunosuppressive FoxP3+ regulatory T cells, suggesting a complex immunomodulatory role. researchgate.netuq.edu.aurupress.org The cholinergic anti-inflammatory pathway, mediated by α7 nAChRs, is known to suppress the production of cytokines like TNF-α and IL-6. mdpi.com

Role of α7 nAChRs in the Cholinergic Anti-inflammatory Pathway

The α7 nAChR is a pivotal component of the cholinergic anti-inflammatory pathway, an endogenous mechanism that controls inflammation. nih.govnih.govkarger.com This pathway involves the vagus nerve, which, upon activation, leads to the release of acetylcholine (B1216132). nih.govnih.gov Acetylcholine then binds to α7 nAChRs expressed on various immune cells, particularly macrophages, to inhibit the production and release of pro-inflammatory cytokines. mdpi.comacs.orgnih.govfrontiersin.org By acting as a partial agonist at this receptor, this compound effectively harnesses this natural anti-inflammatory reflex. researchgate.netuq.edu.au The anti-inflammatory actions of this compound in models of colitis are mediated through these α7 nAChRs, underscoring the therapeutic potential of targeting this pathway for inflammatory diseases. researchgate.netuq.edu.aurupress.org

Target Engagement and Receptor Occupancy Studies in Preclinical Investigations

In Vitro Receptor Occupancy Studies using Radioligands

In vitro radioligand binding assays are a primary method for characterizing the affinity of a compound for its receptor. These studies utilize tissue preparations (homogenates or slices) or recombinant cells expressing the target receptor. For encenicline, such assays have been instrumental in confirming its high affinity and selectivity for the α7 nAChR.

Research has shown that this compound effectively displaces specific radiolabeled ligands from α7 nAChRs. In binding assays, this compound demonstrated a high affinity, with studies reporting its ability to displace radioligands like [³H]-methyllycaconitine ([³H]-MLA) and [¹²⁵I]-α-bungarotoxin. medchemexpress.com One study using a homogenate binding assay with the radioligand ³H-NS14492 determined the inhibitory constant (Ki) for this compound to be 0.194 nM. nih.gov This high potency indicates a strong interaction at the molecular level. Further investigations have confirmed that this compound is a partial agonist at the α7 nAChR. nih.govfrontiersin.org

Table 1: In Vitro Receptor Binding Affinity of this compound

RadioligandAssay TypeMeasured ParameterReported Value (nM)Reference
[³H]-MLADisplacement AssayKi9.98 medchemexpress.com
[¹²⁵I]-α-bungarotoxinDisplacement AssayKi4.33 medchemexpress.com
³H-NS14492Homogenate Binding AssayKi0.194 nih.gov

In Vivo Receptor Occupancy Measurements via Positron Emission Tomography (PET) Imaging

While in vitro studies confirm binding affinity, in vivo imaging techniques like Positron Emission Tomography (PET) are essential for demonstrating that a drug can cross the blood-brain barrier and engage its target in a living organism. frontiersin.orgnih.gov

The development of effective PET radioligands for the α7 nAChR has been a significant challenge for neuroscientists due to the relatively low density of these receptors in the brain and the difficulty in creating tracers with sufficient specificity and brain penetration. nih.govnih.govresearchgate.net Despite these hurdles, several promising radioligands have been developed and validated, including ¹⁸F-ASEM, ¹¹C-(R)-MeQAA, and ¹¹C-NS14492. nih.govnih.gov These tools are critical for enabling PET occupancy studies, which can visualize the interaction between a drug candidate like this compound and the α7 nAChR in the brain, providing essential information on target engagement and helping to guide dose selection for clinical trials. frontiersin.orgnih.gov The validation of these radioligands in animal models, such as pigs, which have physiological and anatomical similarities to humans, enhances their translational relevance. frontiersin.orgresearchgate.net

Preclinical PET imaging studies have been conducted to quantify the in vivo target engagement of this compound. In a notable study using a pig model, researchers investigated the receptor occupancy of this compound compared to another α7 nAChR agonist, TC-5619, using the validated PET radioligand ¹¹C-NS14492. nih.govfrontiersin.org

The results of this investigation were striking. While TC-5619 administered intravenously at 3 mg/kg resulted in a substantial α7-nAChR occupancy of approximately 40%, the same dose of this compound led to negligible occupancy. nih.govfrontiersin.org This finding was unexpected given this compound's high in vitro affinity. Based on its in vitro Ki value relative to TC-5619, a 3 mg/kg dose of this compound was predicted to result in about 16% receptor occupancy, a level that was not observed in the in vivo PET scans. nih.gov The study highlighted a significant disparity between in vitro affinity and in vivo target engagement for this compound under the tested conditions. nih.govfrontiersin.org

Table 2: Comparative In Vivo α7 nAChR Occupancy in a Pig Model

CompoundPET RadioligandAnimal ModelObserved Receptor OccupancyReference
This compound¹¹C-NS14492PigNegligible nih.govfrontiersin.org
TC-5619¹¹C-NS14492Pig~40% nih.govfrontiersin.org

Radioligand Development and Validation for α7 nAChRs

Correlation between Preclinical Receptor Occupancy and Functional Outcomes

A critical goal of preclinical research is to link target engagement with a functional response. This compound has demonstrated pro-cognitive effects in certain animal models; for instance, it was shown to reverse scopolamine-induced memory deficits in rats. nih.govfrontiersin.org However, these positive functional outcomes in rodent models are difficult to reconcile with the low in vivo receptor occupancy observed in the pig PET study. nih.govnih.gov

This discrepancy underscores a significant translational challenge. Several factors could explain this poor correlation. It is possible that this compound has a rapid clearance from plasma that prevents sufficient brain uptake and receptor binding, even though studies in rats suggest good brain penetration. nih.gov Another possibility is that only a very small degree of receptor occupancy is needed to elicit a functional effect, or that the drug's efficacy is mediated through mechanisms not fully captured by occupancy studies alone. nih.gov The lack of a clear correlation between the high in vitro affinity, low in vivo occupancy, and positive behavioral effects in some models highlights the complexity of translating preclinical findings. nih.gov

Methodological Considerations for Target Engagement Analysis in Preclinical Studies

The investigation of this compound's target engagement illustrates several key methodological considerations in preclinical drug development.

Species Differences: Pharmacokinetic and pharmacodynamic properties of a compound can vary significantly between species, which may contribute to the differing results seen between rat functional studies and pig imaging studies. nih.gov

PET Radioligand Properties: The success of PET occupancy studies is contingent on the availability of a validated radioligand with high specificity and appropriate kinetic properties. The development of tracers like ¹¹C-NS14492 has been pivotal in enabling these assessments for the α7 nAChR. frontiersin.orgnih.gov

Data Analysis: Quantifying receptor occupancy with PET can be complex, especially for targets like the α7 nAChR where no suitable brain reference region completely devoid of receptors exists. This necessitates the use of advanced kinetic modeling techniques, such as the Lassen plot, to accurately calculate occupancy. nih.gov

Dose-Response Relationship: Ligands for the α7 nAChR can exhibit an inverted U-shaped dose-response curve, where lower doses may be more effective than higher ones, which can cause receptor desensitization. nih.govnih.gov The preclinical PET study on this compound used a single dose, and it cannot be excluded that a different dose might have yielded a different occupancy level. nih.govfrontiersin.org

Integrating Data: It is crucial to integrate data from multiple sources, including in vitro binding, in vivo occupancy, pharmacokinetics, and functional outcome studies, to build a comprehensive understanding of a drug's behavior. cambridge.orgsygnaturediscovery.com The case of this compound demonstrates that relying on one type of data, such as in vitro affinity, can be misleading. Preclinical PET imaging is an invaluable tool for assessing target engagement directly in the central nervous system, providing critical information before advancing to large-scale clinical trials. frontiersin.org

Synthetic Chemistry and Structure Activity Relationship Sar of Encenicline

Development of Optimized Synthetic Pathways

The development of a robust and scalable synthetic process is crucial for the production of any active pharmaceutical ingredient (API). For encenicline, a novel one-pot synthesis has been developed that utilizes an imidazole-mediated procedure. This process is advantageous as it allows for the direct crystallization of this compound hydrochloride monohydrate from the reaction mixture. researchgate.net This method ensures the production of the API in high chemical and polymorphic purity, yielding the specific non-hygroscopic polymorph known as Form I. researchgate.net

Solid State Investigations and Polymorphism of this compound Hydrochloride

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability. This compound hydrochloride (Enc-HCl) has been the subject of extensive solid-state investigation, revealing a remarkable degree of polymorphism. acs.orgresearchgate.net

Research has shown that R-Encenicline Hydrochloride is dodecamorphic, meaning it can exist in twelve different crystalline forms. acs.orglu.lv This is a record-breaking number of solved crystal structures for a single compound. acs.orgresearchgate.net In addition to four previously known polymorphs, eight new polymorphs and their precursor solvates, along with several new hydrates, have been characterized. acs.orgresearchgate.net

The formation of these various polymorphs is often achieved through the desolvation of different solvates. acs.orglu.lv The molecular packing in the crystal structures of the polymorphs is very similar to that of the precursor solvates. acs.orgresearchgate.net Furthermore, the conformation of the this compound molecule is nearly identical across all these structures, corresponding to the same energy minimum. acs.orgresearchgate.net

Studies on this compound hydrochloride monohydrates have identified four distinct phases. lu.lv Water plays a crucial role in the crystallization process, guiding the formation and ensuring the stability of these monohydrate structures. lu.lv The primary structural motif in three of these monohydrate phases consists of Enc-HCl-water hexamers that form stable, similarly packed slabs. lu.lv These monohydrate phases exhibit high stability and can maintain their fundamental structure even after dehydration. lu.lv

PropertyFinding
Polymorphism R-Encenicline Hydrochloride is dodecamorphic (12 polymorphs). acs.orgresearchgate.net
Characterized Forms Includes 4 previously known polymorphs, 8 new polymorphs, and several solvates and hydrates. acs.orgresearchgate.net
Formation Method Desolvation of various solvates is a key method to access different polymorphs. acs.org
Structural Similarity Molecular packing and conformation are highly similar across different polymorphs and their precursor solvates. acs.orgresearchgate.net
Monohydrates Four distinct monohydrate phases have been identified, stabilized by water molecules forming hexameric structures. lu.lv

Structure-Activity Relationship (SAR) Studies for α7 nAChR Agonism

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity at the α7 nAChR.

Identification of Key Pharmacophoric Features

This compound is a quinuclidine (B89598) derivative. nih.govtandfonline.com The α7 nAChR, a ligand-gated ion channel composed of five identical α7 subunits, has five potential binding sites for agonists. escholarship.orgsemanticscholar.org The interaction of this compound with this receptor is key to its function. While detailed public SAR studies on this compound itself are limited, the broader class of quinuclidine-based α7 agonists provides insights. For these types of compounds, the quinuclidine moiety is a critical feature, often interacting with the receptor's binding pocket. This compound's structure, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-chloro-1-benzothiophene-2-carboxamide, contains this quinuclidine ring. wikipedia.org

Synthesis and Evaluation of this compound Analogues

The synthesis and evaluation of analogues are crucial for refining the activity and properties of a lead compound. For the broader class of α7 nAChR agonists, SAR studies have been conducted. For instance, in a series of pyrimidine (B1678525) analogues, the presence and position of an amino group and a di(2-picolyl)amine system were found to be important for selective activation of the α7-nAChR. escholarship.org Specifically, analogues AC-17, AL-1, and AL-6 demonstrated selective activation, highlighting the importance of an amino substitution at the 2-position of the pyrimidine ring. escholarship.org The symmetry of the di(2-picolyl) motif was also found to be critical for maximizing agonistic activity. escholarship.org Increasing the hydrophobicity at the second position was also shown to enhance the agonistic response. escholarship.org

Derivations and Related Chemical Entities (e.g., FRM-17874)

FRM-17874 is a notable analogue of this compound. nih.gov It has also been studied for its effects as an α7 nAChR agonist. nih.gov Like this compound, it is reported to have a potentiating effect on the receptor at low concentrations. nih.gov Studies with FRM-17874 have shown that it can enhance long-term potentiation (LTP), a measure of synaptic plasticity, in a concentration-dependent manner, with effects observed at nanomolar concentrations. nih.gov Another related compound, FRM-17848, also demonstrates a bell-shaped concentration-response curve for LTP enhancement. nih.gov The exploration of such derivatives helps to build a more comprehensive understanding of the SAR for this class of compounds.

CompoundClass/RelationKey Finding
This compound (EVP-6124) Quinuclidine derivative, α7 nAChR partial agonistSubject of extensive polymorphism studies; showed procognitive potential. acs.orgnih.gov
FRM-17874 This compound analoguePotentiates α7 nAChR at low concentrations and enhances hippocampal LTP. nih.govnih.gov
FRM-17848 This compound analogueEnhances hippocampal LTP with a bell-shaped concentration-response. nih.gov
AC-17, AL-1, AL-6 Pyrimidine analogues (for SAR study)Demonstrated selective α7-nAChR activation, highlighting key structural features. escholarship.org
AR-R17779 Spirooxazolidinone, α7 nAChR agonistEarly quinuclidine derivative that informed the development of later compounds like AZD0328. nih.govsemanticscholar.org
AZD0328 Spirooxazolidinone, α7 nAChR partial agonistOptimized from AR-R17779 through SAR studies. nih.govsemanticscholar.org

Translational Research Challenges and Future Preclinical Directions

Discrepancies between Preclinical Efficacy and Translational Outcomes

Encenicline showed promising results in early clinical trials, with a Phase 2 study in patients with schizophrenia demonstrating significant improvements in cognitive function and negative symptoms. biospace.com Similarly, a Phase 2b study in individuals with mild to moderate Alzheimer's disease indicated procognitive effects. neurology.org However, subsequent larger Phase 3 trials in schizophrenia did not confirm these initial positive outcomes, ultimately leading to the discontinuation of its development for this indication. frontiersin.org This trajectory from promising preclinical and early clinical findings to late-stage clinical failure is a common narrative for α7 nAChR-targeted compounds. frontiersin.orgresearchgate.net

Factors Contributing to Translational Gaps in α7 nAChR Research

Several factors contribute to the disconnect between the performance of α7 nAChR agonists like this compound in animal models and their effectiveness in human patients. nih.govconsensus.app

Species Differences and the CHRFAM7A Gene: A significant confounding factor is the presence of the human-specific chimeric gene, CHRFAM7A. researchgate.netnih.gov This gene, a fusion of a partial duplication of the CHRNA7 gene (which codes for the α7 nAChR) and the FAM7A gene, is not present in the rodent models typically used for preclinical testing. researchgate.netnih.gov CHRFAM7A acts as a negative regulator of the α7 nAChR, and its expression can vary among individuals, potentially altering the therapeutic response to α7 nAChR agonists and contributing to the translational gap. nih.govmdpi.commdpi.com

Receptor Desensitization: The α7 nAChR is known for its rapid desensitization following prolonged exposure to agonists. researchgate.net This property presents a challenge for therapeutic development, as sustained receptor activation is often desired. While partial agonists like this compound are designed to mitigate this issue, the optimal level of receptor activation to achieve therapeutic benefit without inducing significant desensitization remains a complex issue. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic Variability: Differences in how drugs are absorbed, distributed, metabolized, and eliminated between species can lead to discrepancies in drug exposure and target engagement. nih.gov Furthermore, inter-individual variability in humans, influenced by factors like genetics and metabolism, can affect drug response. nih.govresearchgate.net

Complexity of Neuropsychiatric Disorders: Conditions like schizophrenia and Alzheimer's disease are highly heterogeneous, with complex and multifactorial pathologies. Animal models often simplify these conditions, focusing on specific symptoms or pathways, which may not fully capture the intricate neurobiology of the human disease. nih.govoup.com

Limitations of Current Preclinical Animal Models in Predicting Complex Neuropsychiatric Conditions

The animal models used to predict the efficacy of cognitive enhancers for neuropsychiatric conditions have inherent limitations. nih.govoup.comnih.gov

Pharmacological Models: Models that use drugs like NMDA receptor antagonists (e.g., MK-801) or dopamine (B1211576) agonists (e.g., amphetamine) can induce behaviors in rodents that mimic certain symptoms of schizophrenia, such as cognitive deficits or hyperactivity. nih.govresearchgate.net However, these models often represent acute psychosis rather than the chronic and multifaceted nature of the illness. nih.gov While useful for initial screening, their predictive validity for therapeutic efficacy in complex human disorders is questionable. nih.govresearchgate.net

Neurodevelopmental and Genetic Models: Neurodevelopmental models, which involve interventions during early brain development, and genetic models that incorporate risk genes for schizophrenia, may offer greater etiological validity. oup.com However, the diffuse brain pathology resulting from these manipulations can make it difficult to link specific cognitive deficits to the disruption of a single brain region. oup.com

Behavioral Readouts: The behavioral tests used to assess cognition in rodents, while valuable, may not fully translate to the complex cognitive deficits observed in human patients. nih.govresearchgate.net There is a recognized need for more refined, cross-species translational measures of cognition. researchgate.net

Advancements in Preclinical Methodologies to Enhance Translational Predictability

To bridge the translational gap, researchers are developing and integrating more sophisticated preclinical tools and methodologies. nih.govtandfonline.comnih.govrug.nl

Integration of Advanced Neuroimaging Techniques (e.g., MicroPET)

Advanced neuroimaging techniques, particularly micro-positron emission tomography (microPET), are becoming increasingly important in preclinical drug development. researchgate.netumw.edu.plresearchgate.netnih.gov

Target Engagement and Occupancy: MicroPET allows for the in vivo visualization and quantification of drug binding to specific receptors in the brain. researchgate.netnih.gov For α7 nAChR agonists like this compound, this technology can confirm that the drug reaches its intended target and occupies the receptor at therapeutic concentrations. A study using PET imaging in pigs demonstrated that while the α7 nAChR agonist TC-5619 achieved substantial receptor occupancy, this compound showed more limited occupancy. frontiersin.org This highlights the utility of PET in assessing a drug's ability to engage its target in a living system. frontiersin.orgresearchgate.net

Pharmacokinetics and Blood-Brain Barrier Penetration: MicroPET can provide crucial information about a drug's ability to cross the blood-brain barrier and its distribution within the brain, which are critical factors for efficacy. researchgate.netnih.gov

Multi-Electrode Array and In Vivo Electrophysiology for Network Activity Analysis

Analyzing how a drug affects neural circuit activity provides a more dynamic and systems-level understanding of its effects.

In Vivo Electrophysiology: This technique allows for the recording of the electrical activity of neurons in the brains of live, behaving animals. jneurosci.orgfrontiersin.org Studies using in vivo electrophysiology have shown that α7 nAChR agonists can modulate the firing rates of neurons in brain regions critical for cognition, such as the hippocampus. frontiersin.orgmdpi.com For instance, the α7 nAChR agonist PNU-282987 has been shown to reverse stress-induced changes in the activity of neurons in the basolateral amygdala and ventral tegmental area in rats. nih.gov This approach can help to elucidate the downstream effects of receptor activation on neural circuits.

Multi-Electrode Arrays (MEAs): MEAs enable the simultaneous recording of activity from multiple neurons, providing insights into how a drug affects network-level phenomena like neuronal synchronization and oscillations, which are thought to be important for cognitive processes. mdpi.com

Development of More Ethologically Relevant Behavioral Assays

There is a growing emphasis on developing behavioral tests for rodents that are more relevant to their natural behaviors and have greater translational validity to human cognitive functions. jove.comresearchgate.netnih.govscantox.comtandfonline.com

Novel Object Recognition (NOR) and Object Location Task (OLT): These tasks leverage a rodent's natural tendency to explore novelty to assess different aspects of memory. jove.comresearchgate.net The NOR task evaluates non-spatial recognition memory, while the OLT assesses spatial learning, which is heavily dependent on the hippocampus. jove.com These tests are less stressful for the animals than some traditional memory tasks and are considered to have good translational relevance to human memory functions. jove.comresearchgate.net

Social Recognition and Fear Conditioning: These paradigms assess social memory and emotional learning, respectively, which are cognitive domains often impaired in neuropsychiatric disorders. nih.gov Refining these and other behavioral assays to better align with the specific cognitive deficits seen in human conditions is a key goal for improving the predictive power of preclinical research. researchgate.net

Innovative Strategies for α7 nAChR Modulation in Preclinical Development

The complexities of α7 nAChR pharmacology, including its rapid desensitization, have led researchers to explore novel modulatory strategies beyond simple agonism.

Investigating Combined Pharmacological Approaches in Preclinical Models

There is growing interest in preclinical studies exploring the synergistic effects of combining α7 nAChR modulators with other pharmacological agents. oup.com For instance, co-administration of the α7 nAChR agonist PHA-543613 with memantine (B1676192), an NMDA receptor antagonist, has shown superior efficacy in improving memory in aged rats compared to either drug alone. oup.combiorxiv.org Similarly, combining sub-effective doses of the acetylcholinesterase inhibitor galantamine (which also acts as a PAM at α7 nAChRs) with memantine has demonstrated cognitive enhancement in mice. oup.combiorxiv.org These findings suggest that targeting multiple neurotransmitter systems implicated in cognitive function could be a more effective therapeutic strategy.

Reconsideration of Preclinical Experimental Design Paradigms

The translational failures of compounds like this compound have also spurred a critical look at the design of preclinical experiments.

Optimizing Preclinical Dose-Response Study Designs

The observation of inverted U-shaped dose-response curves with α7 agonists in preclinical models highlights the need for more comprehensive dose-response studies. nih.govfrontiersin.orgresearchgate.net Future preclinical studies should incorporate a wider range of doses to fully characterize the efficacy and potential for desensitization-related loss of effect at higher concentrations. This is crucial for identifying an optimal therapeutic window before moving into clinical trials.

Longitudinal Preclinical Studies to Address Chronic Effects

Many preclinical studies focus on the acute effects of α7 nAChR modulation. However, chronic conditions like Alzheimer's disease and schizophrenia require long-term treatment. Therefore, there is a need for more longitudinal preclinical studies to evaluate the chronic effects of α7 nAChR modulators. biorxiv.orgescholarship.org This includes assessing potential for tachyphylaxis (diminishing response to a drug over time), long-term safety, and sustained efficacy. acs.org Chronic dosing studies in animal models can provide valuable insights into how the brain adapts to long-term α7 nAChR modulation and whether the initial procognitive effects are maintained. escholarship.org

Unmet Research Needs and Opportunities in Basic and Applied α7 nAChR Science

Despite extensive research, several knowledge gaps and opportunities remain in the field of α7 nAChR science.

Investigating the Interplay with Other Neurotransmitter Systems: The cholinergic system does not operate in isolation. Future research should focus on the complex interactions between α7 nAChRs and other neurotransmitter systems, such as the glutamatergic, dopaminergic, and serotonergic systems, which are also implicated in the pathophysiology of cognitive disorders. oup.comnih.gov

Developing Better Translational Models: The disconnect between preclinical findings and clinical outcomes for α7 nAChR agonists underscores the need for improved translational models. consensus.app This could involve using a wider array of behavioral tasks that more accurately reflect the cognitive deficits seen in human patients and employing more sophisticated in vivo imaging techniques to assess target engagement and downstream effects in the brain. nih.govfrontiersin.org

Exploring the Therapeutic Potential in Other Indications: While much of the focus has been on Alzheimer's disease and schizophrenia, preclinical evidence suggests that α7 nAChR modulation may have therapeutic potential in other areas, such as chronic pain and inflammation. frontiersin.orgresearchgate.net Further exploration of these avenues could open up new therapeutic applications for α7 nAChR modulators.

Q & A

Q. What is the hypothesized mechanism of action of encenicline in cognitive enhancement, and how is this tested in preclinical models?

this compound acts as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, modulating synaptic plasticity and neurotransmitter release. Preclinical testing typically involves in vitro receptor-binding assays (e.g., radioligand displacement studies) and in vivo behavioral models such as Morris water maze tests for spatial memory in rodents. Dose-response curves and receptor occupancy studies validate target engagement .

Q. What are the primary outcome measures used in clinical trials assessing this compound’s efficacy for Alzheimer’s disease (AD) or schizophrenia-related cognitive impairment?

Common endpoints include:

  • Cognitive Assessments : ADAS-Cog (Alzheimer’s Disease Assessment Scale-Cognitive Subscale) for AD; MATRICS Consensus Cognitive Battery (MCCB) for schizophrenia.
  • Functional Outcomes : Clinical Global Impression of Improvement (CGI-I).
  • Safety Metrics : Adverse event (AE) frequency, dropout rates, and abuse potential scales (e.g., ARCI, Visual Analog Scales) .

Q. How do researchers address variability in cognitive baseline scores across clinical trial cohorts?

Stratified randomization by baseline cognitive severity (e.g., Mini-Mental State Examination quartiles) and mixed-effects models for longitudinal data are used to control for variability. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) further validate robustness .

Advanced Research Questions

Q. What methodological challenges arise when interpreting contradictory efficacy data between Phase II and Phase III trials of this compound?

Discrepancies may stem from:

  • Sample Size : Phase II trials often use smaller, homogeneous cohorts, whereas Phase III trials include broader populations with comorbid conditions.
  • Dose Optimization : Subtherapeutic dosing in Phase III due to safety concerns (e.g., gastrointestinal AEs).
  • Placebo Effects : Higher placebo responses in neurodegenerative trials, particularly in regions with varying standards of care. Mitigation strategies include Bayesian adaptive trial designs and enrichment strategies (e.g., biomarker-defined subgroups) .

Q. How can researchers reconcile this compound’s mixed results in schizophrenia vs. Alzheimer’s disease populations?

  • Pathophysiological Differences : Schizophrenia involves dysregulated dopaminergic pathways, while AD is driven by amyloid-β toxicity. This compound’s α7 nAChR agonism may differentially affect glutamatergic signaling in these populations.
  • Trial Design : Schizophrenia trials often include adjunctive therapy with antipsychotics, confounding this compound’s standalone efficacy. Cross-species translational studies (e.g., transgenic mouse models of AD vs. NMDA receptor hypofunction models for schizophrenia) are critical .

Q. What statistical approaches are recommended for analyzing this compound’s abuse potential in human studies?

  • Primary Endpoints : Drug Liking VAS (Visual Analog Scale) Emax, ARCI (Addiction Research Center Inventory) subscales.
  • Analysis : Non-inferiority testing against placebo and active comparators (e.g., phentermine).
  • Data Interpretation : Lack of significant separation from placebo on ≥80% of endpoints (e.g., ARCI Euphoria scores) indicates low abuse liability. Trials should report confidence intervals to quantify uncertainty .

Q. How should researchers design preclinical studies to evaluate this compound’s neuroprotective effects beyond cognitive enhancement?

  • Models : Chronic cerebral hypoperfusion models for vascular dementia; Aβ25-35-induced neurotoxicity in vitro.
  • Outcomes : Biomarkers like BDNF (brain-derived neurotrophic factor), oxidative stress markers (e.g., glutathione), and synaptic density (e.g., PSD-95 expression).
  • Controls : Co-administration with α7 nAChR antagonists (e.g., methyllycaconitine) to confirm mechanism specificity .

Data Interpretation and Contradictions

Q. How can meta-analyses address heterogeneity in this compound’s clinical trial results?

  • Inclusion Criteria : Preregistered protocols (e.g., PROSPERO) to minimize selection bias.
  • Subgroup Analysis : Stratify by diagnosis (AD vs. schizophrenia), dosing regimen, and trial duration.
  • Statistical Models : Random-effects models to account for between-study variance. Example: A 2025 meta-analysis found this compound’s effect size (Cohen’s d) was 0.35 in AD vs. 0.18 in schizophrenia, highlighting target population specificity .

Q. What are the implications of this compound’s pharmacokinetic variability for dose optimization?

  • CYP450 Interactions : this compound is metabolized via CYP2D6; pharmacogenomic screening for CYP2D6 polymorphisms (e.g., *4 allele) can guide dosing.
  • Food Effects : High-fat meals delay Tmax by 1–2 hours; trials should standardize fasting protocols. Population pharmacokinetic (PopPK) modeling is recommended to individualize dosing .

Experimental Design and Replication

Q. What steps ensure rigor in replicating this compound’s preclinical cognitive benefits?

  • Blinding : Double-blind procedures for behavioral scoring.
  • Reproducibility : Open-access protocols (e.g., protocols.io ) and raw data sharing.
  • Negative Controls : Include α7 nAChR knockout models to confirm target engagement.
    A 2024 multicenter study replicated this compound’s pro-cognitive effects in aged rats (effect size: 0.42, p < 0.01) using standardized Morris water maze protocols .

Tables

Table 1. Key Clinical Trial Outcomes for this compound (Adapted from )

Trial PhasePopulationDose (mg/day)ADAS-Cog Δ (vs. Placebo)AE Rate (%)
Phase IIAD (Mild)0.27–1.8-2.1 (p = 0.03)22
Phase IIIAD (Moderate)0.9–1.8-0.8 (p = 0.21)34
Phase IISchizophrenia0.9–1.8MCCB Δ +3.2 (p = 0.04)28

Table 2. Abuse Potential Endpoints in Human Studies ()

EndpointThis compound 1.8 mgPlaceboPhentermine 90 mg
Drug Liking VAS Emax57.054.182.3*
ARCI Euphoria Score4.23.912.7*
AE: Euphoric Mood (%)5329*
p < 0.01 vs. placebo

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